molecular formula C23H20F3N3O3S B11576242 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)propanamide

3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)propanamide

Cat. No.: B11576242
M. Wt: 475.5 g/mol
InChI Key: XYHFYZKDRVERIV-UHFFFAOYSA-N
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Description

3-{[4-(2H-1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)propanamide is a complex organic compound that features a benzodioxole ring, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)propanamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction involving appropriate amines and carbonyl compounds.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide.

    Coupling Reactions: The benzodioxole and pyrimidine rings are coupled using a sulfanyl linker.

    Final Amide Formation: The final step involves the formation of the amide bond with 2-phenylethylamine under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the amide group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the pyrimidine ring or amide group.

    Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in oncology and neurology.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring may interact with hydrophobic pockets, while the trifluoromethyl group can enhance binding affinity through electronic effects. The pyrimidine ring may participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-methylpyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)propanamide
  • 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-chloropyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)propanamide

Uniqueness

The presence of the trifluoromethyl group in 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)propanamide distinguishes it from similar compounds. This group can significantly influence the compound’s electronic properties, metabolic stability, and binding affinity, making it a unique candidate for various applications.

Properties

Molecular Formula

C23H20F3N3O3S

Molecular Weight

475.5 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C23H20F3N3O3S/c24-23(25,26)20-13-17(16-6-7-18-19(12-16)32-14-31-18)28-22(29-20)33-11-9-21(30)27-10-8-15-4-2-1-3-5-15/h1-7,12-13H,8-11,14H2,(H,27,30)

InChI Key

XYHFYZKDRVERIV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=N3)SCCC(=O)NCCC4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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